molecular formula C9H13BrN2 B12955799 (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine

(S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine

Cat. No.: B12955799
M. Wt: 229.12 g/mol
InChI Key: LRSBPZRLJYNUNH-QMMMGPOBSA-N
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Description

(S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine is a chiral amine compound that features a brominated pyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine typically involves the bromination of a pyridine derivative followed by the introduction of the amine group. A common synthetic route might include:

    Bromination: Starting with 3-methylpyridine, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Amination: The brominated intermediate can then undergo nucleophilic substitution with a suitable amine source, such as ammonia (NH3) or an amine derivative, under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX).

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study biological pathways involving amine-containing compounds.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: As a building block in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The bromine atom could play a role in binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Chloro-3-methylpyridin-2-yl)propan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    (S)-1-(5-Fluoro-3-methylpyridin-2-yl)propan-1-amine: Similar structure but with a fluorine atom instead of bromine.

    (S)-1-(5-Iodo-3-methylpyridin-2-yl)propan-1-amine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s chemical properties and biological activity.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

(1S)-1-(5-bromo-3-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13BrN2/c1-3-8(11)9-6(2)4-7(10)5-12-9/h4-5,8H,3,11H2,1-2H3/t8-/m0/s1

InChI Key

LRSBPZRLJYNUNH-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=NC=C(C=C1C)Br)N

Canonical SMILES

CCC(C1=NC=C(C=C1C)Br)N

Origin of Product

United States

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